molecular formula C4H4Cl2N2 B157097 3,5-dichloro-4-methyl-1H-pyrazole CAS No. 134589-55-2

3,5-dichloro-4-methyl-1H-pyrazole

Cat. No. B157097
M. Wt: 150.99 g/mol
InChI Key: OYISHIXUELPEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-methyl-1H-pyrazole is a chemical compound that has been used in various scientific research applications. It is a heterocyclic organic compound with the chemical formula C4H4Cl2N2. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 3,5-dichloro-4-methyl-1H-pyrazole is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria and fungi by disrupting their cell membrane and inhibiting their DNA synthesis.

Biochemical And Physiological Effects

Studies have shown that 3,5-dichloro-4-methyl-1H-pyrazole has low toxicity and does not cause any significant biochemical or physiological effects in animals. However, further studies are needed to determine its long-term effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,5-dichloro-4-methyl-1H-pyrazole in lab experiments is its low toxicity and high yield synthesis method. It is also a versatile building block for the synthesis of other compounds. However, one of the limitations is the lack of understanding of its mechanism of action and long-term effects.

Future Directions

There are several future directions for the research of 3,5-dichloro-4-methyl-1H-pyrazole. One direction is to study its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for cancer, bacterial, and fungal infections. Additionally, further studies are needed to determine its long-term effects and safety in humans.
Conclusion:
In conclusion, 3,5-dichloro-4-methyl-1H-pyrazole is a versatile compound that has shown promising results in various scientific research applications. It has been synthesized using different methods and has low toxicity. However, further studies are needed to fully understand its mechanism of action and long-term effects. The future directions for research include identifying its molecular targets, exploring its therapeutic potential, and determining its safety in humans.

Synthesis Methods

The synthesis of 3,5-dichloro-4-methyl-1H-pyrazole has been reported using different methods. One of the methods involves the reaction of 3,5-dichloro-4-methylpyrazole-1-carboxylic acid with thionyl chloride and sodium azide. Another method involves the reaction of 3,5-dichloro-4-methylpyrazole-1-carboxylic acid with hydrazine hydrate and acetic anhydride. Both methods have been reported to yield 3,5-dichloro-4-methyl-1H-pyrazole with good yields.

Scientific Research Applications

3,5-dichloro-4-methyl-1H-pyrazole has been used in various scientific research applications. It has been reported to have antifungal, antibacterial, and anticancer activities. It has also been used as a building block for the synthesis of other compounds.

properties

CAS RN

134589-55-2

Product Name

3,5-dichloro-4-methyl-1H-pyrazole

Molecular Formula

C4H4Cl2N2

Molecular Weight

150.99 g/mol

IUPAC Name

3,5-dichloro-4-methyl-1H-pyrazole

InChI

InChI=1S/C4H4Cl2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8)

InChI Key

OYISHIXUELPEIB-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1Cl)Cl

Canonical SMILES

CC1=C(NN=C1Cl)Cl

synonyms

1H-Pyrazole,3,5-dichloro-4-methyl-(9CI)

Origin of Product

United States

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